4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid
CAS No.: 942206-38-4
Cat. No.: VC11492944
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942206-38-4 |
|---|---|
| Molecular Formula | C8H6N4O2 |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 4-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N4O2/c13-8(14)6-3-9-2-1-7(6)12-5-10-4-11-12/h1-5H,(H,13,14) |
| Standard InChI Key | GEILSGWXWVZRQO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC(=C1N2C=NC=N2)C(=O)O |
Introduction
Structural Characteristics of 4-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic Acid
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group () and at the 4-position with a 1,2,4-triazole ring. This arrangement creates a planar heteroaromatic system with potential hydrogen-bonding sites from both the carboxylic acid and triazole nitrogen atoms .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.16 g/mol | |
| SMILES Notation | C1=CN=CC(=C1N2C=NC=N2)C(=O)O | |
| InChIKey | GEILSGWXWVZRQO-UHFFFAOYSA-N |
The InChI string (InChI=1S/C8H6N4O2/c13-8(14)6-3-9-2-1-7(6)12-5-10-4-11-12/h1-5H,(H,13,14)) confirms the connectivity of the pyridine and triazole rings, with the carboxylic acid group contributing to the compound’s polarity .
Synthesis and Characterization
Predicted Collision Cross Section (CCS):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 191.05635 | 138.3 |
| [M+Na]+ | 213.03829 | 151.0 |
| [M-H]- | 189.04179 | 138.3 |
These CCS values, predicted using ion mobility spectrometry, aid in identifying the compound during mass spectrometric analysis .
Physicochemical Properties
Solubility and Stability
The carboxylic acid group enhances water solubility compared to non-polar triazole derivatives, though exact solubility data remain unreported. The compound’s stability under physiological conditions is untested but may be influenced by the electron-withdrawing pyridine ring, which could reduce susceptibility to oxidative degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume